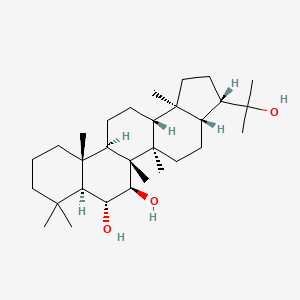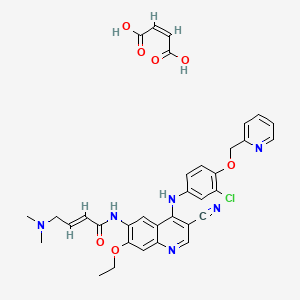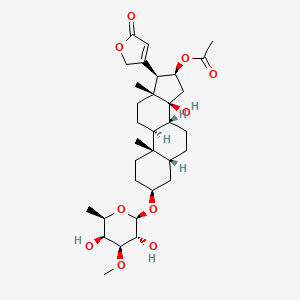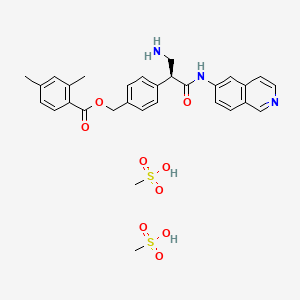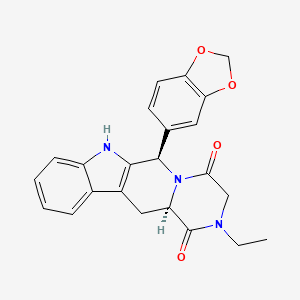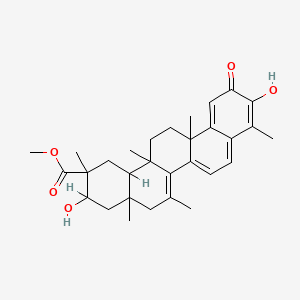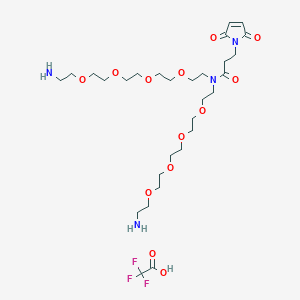
N-Mal-N-bis(PEG4-amine) TFA salt
Overview
Description
Mechanism of Action
Target of Action
The primary targets of N-Mal-N-bis(PEG4-amine) TFA salt are biomolecules with a thiol group and carboxylic acids . The compound’s terminal maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . The terminal amino group is reactive with carboxylic acids .
Mode of Action
This compound interacts with its targets through covalent bonding. The maleimide group of the compound reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol . The amino group of the compound is reactive with carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving biomolecules with a thiol group and carboxylic acids . The compound’s ability to form covalent bonds with these biomolecules can influence the function and behavior of these molecules, potentially affecting the pathways in which they are involved .
Pharmacokinetics
It’s known that the compound is a branched peg derivative . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is often used to improve the pharmacokinetics of drugs, including their solubility, stability, and half-life .
Result of Action
The result of the action of this compound is the formation of a covalent bond between the compound and biomolecules with a thiol group or carboxylic acids . This bonding can enable the connection of these biomolecules, potentially influencing their function and behavior .
Action Environment
The action environment can influence the efficacy and stability of this compound. PEGylation can improve the stability of compounds in various environments, potentially enhancing their efficacy .
Biochemical Analysis
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG4-amine) TFA salt will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a versatile linker in biochemical reactions.
Cellular Effects
Given its reactivity with various biomolecules, it can be inferred that it may influence cell function by enabling the connection of biomolecules with a thiol .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds between the maleimide group of the compound and thiol groups present in biomolecules . This enables the connection of a biomolecule with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Mal-N-bis(PEG4-amine) TFA salt involves the reaction of maleimide with PEG4-amine. The maleimide group reacts with thiol groups to form a covalent bond, while the amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes) to form stable amide bonds . Common reagents used in these reactions include EDC, DCC, and HATU .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often achieving a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
N-Mal-N-bis(PEG4-amine) TFA salt undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions with carboxylic acids.
DCC (N,N’-Dicyclohexylcarbodiimide): Another coupling reagent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Used for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions are stable amide bonds between this compound and biomolecules, enhancing their stability and functionality .
Scientific Research Applications
N-Mal-N-bis(PEG4-amine) TFA salt has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-Mal-N-bis(PEG4-amine) TFA salt is unique due to its dual functional groups (maleimide and amine) and its non-cleavable PEG linker. Similar compounds include:
Mal-PEG4-amine: Contains a maleimide group and an amine group but lacks the non-cleavable PEG linker.
PEG-Mal-PEG: A PEG linker with maleimide groups at both ends, used for similar bioconjugation purposes.
This compound stands out due to its ability to form stable, non-cleavable bonds, making it highly suitable for long-term applications in drug delivery and bioconjugation .
Properties
IUPAC Name |
N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N4O11.C2HF3O2/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29;3-2(4,5)1(6)7/h1-2H,3-24,28-29H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGVVGCWYBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51F3N4O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


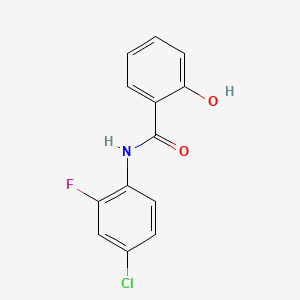

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

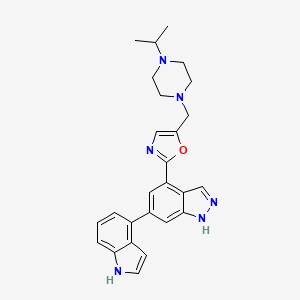

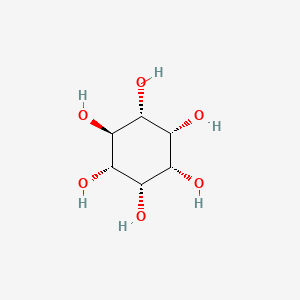
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
